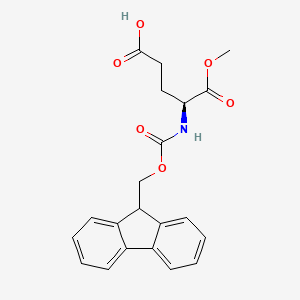

Fmoc-Glu-Ome

描述

Fmoc-Glu-OMe: N-(9-芴甲氧羰基)-L-谷氨酸γ-甲酯 ,是一种在肽合成中广泛使用的有机化合物。它是谷氨酸的衍生物,其氨基末端被芴甲氧羰基(Fmoc)基团修饰,γ-羧基被甲酯修饰。 该化合物主要用作固相肽合成的保护基团,因为它具有稳定性和在温和条件下易于去除的特性 .

准备方法

化学反应分析

科学研究应用

化学:

生物学:

医药:

工业:

作用机制

机制:

分子靶点和途径:

相似化合物的比较

类似化合物:

Fmoc-Gly-OMe: 结构相似,但使用甘氨酸而不是谷氨酸.

Fmoc-Aib-OMe: 包含α-氨基异丁酸,由于空间位阻,已知其水解速度较慢.

独特性:

Fmoc-Glu-OMe: 由于其γ-甲酯基团而具有独特性,该基团在肽合成中提供了特定的反应性和稳定性.

生物活性

Fmoc-Glu-OMe, or Fmoc-protected glutamic acid methyl ester, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Overview of this compound

This compound is a derivative of glutamic acid, an amino acid that plays a crucial role as a neurotransmitter in the central nervous system. The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Biological Activities

- Neurotransmitter Activity :

- Antibacterial Properties :

- Gelation Properties :

- Synergistic Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : As a glutamate derivative, this compound may interact with glutamate receptors (NMDA and AMPA receptors), modulating neurotransmission and potentially influencing neuroprotective pathways.

- Membrane Disruption : Its antibacterial effects are likely due to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

- Hydrogel Formation : The ability to form hydrogels is linked to the molecular structure of this compound, allowing it to self-assemble into three-dimensional networks that can encapsulate therapeutic agents .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Zhang et al. demonstrated that this compound could be utilized in creating biopolymer hydrogels with significant antibacterial properties against both gram-positive and gram-negative bacteria. The hydrogels were effective as wound dressings, promoting healing while preventing infection .

- Neuroprotective Effects :

Comparative Analysis

The following table summarizes the properties of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Lysine | Contains lysine instead of glutamic acid | Basic amino acid; used for different peptide synthesis |

| Fmoc-Glu(OtBu)-OH | Contains tert-butyl ester instead | Different solubility and reactivity profile |

| Fmoc-Aspartic Acid | Analogous structure with aspartic acid | Plays distinct roles in neurotransmission |

属性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVDKFNHFXLOQY-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707195 | |

| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-49-9 | |

| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。